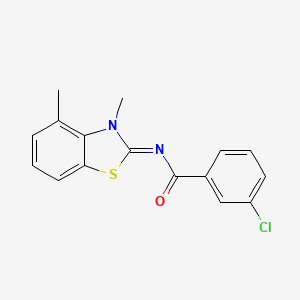

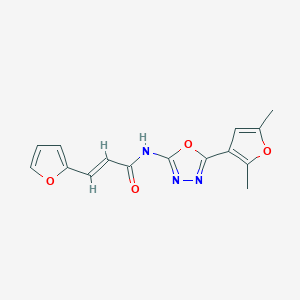

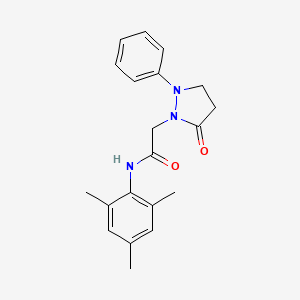

3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and future directions.

科学的研究の応用

Corrosion Inhibition

- Benzothiazole derivatives, closely related to 3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide, have been studied for their corrosion inhibiting effects on steel in acidic environments. These compounds demonstrate superior stability and efficiency in preventing steel corrosion, adhering to surfaces both physically and chemically (Hu et al., 2016).

Solar Cell Enhancement

- Research on polycarbazole-based solar cells found that incorporating dimethyl benzothiazole derivatives can lead to improved morphology, leading to enhanced photovoltaic performance. This suggests potential applications of similar compounds in optimizing solar cell technology (Chu et al., 2011).

Antimicrobial and Antioxidant Activities

- Studies on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which shares structural similarities with this compound, indicate that these compounds exhibit significant antimicrobial and antioxidant activities. This opens avenues for their use in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Crystal Structure Analysis

- Research into the crystal structures of novel benzothiazole benzamides, including those similar to the chemical , provides valuable insights into the molecular interactions and stability of these compounds. This information is crucial for their potential application in various fields of chemistry and material science (Ćaleta et al., 2008).

Cancer Research

- Related compounds have been investigated for their potential in cancer treatment, with some derivatives showing promising cytotoxic activities against various cancer cell lines. This suggests a potential role for similar benzothiazole derivatives in developing new anticancer drugs (Yılmaz et al., 2015).

作用機序

Target of Action

(E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds involved in inflammation and pain signaling . By inhibiting these enzymes, (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can reduce inflammation and pain.

Mode of Action

(E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with the active sites of COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain . The compound’s interaction with COX-2 is particularly significant as it helps in reducing inflammation without causing the gastrointestinal side effects commonly associated with COX-1 inhibition.

Biochemical Pathways

The inhibition of COX-1 and COX-2 by (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide affects the arachidonic acid pathway. This pathway is crucial for the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in various physiological processes including inflammation, platelet aggregation, and immune responses . By inhibiting COX enzymes, the compound reduces the levels of these mediators, thereby modulating the inflammatory response.

Pharmacokinetics

The pharmacokinetics of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and distributed throughout the body, with a preference for inflamed tissues. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes and is excreted via the kidneys . The bioavailability of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is influenced by its lipophilicity, which facilitates its passage through cell membranes.

Result of Action

The molecular and cellular effects of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide include reduced production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain. At the cellular level, this results in reduced leukocyte infiltration, decreased release of inflammatory cytokines, and overall attenuation of the inflammatory response . These effects make the compound a potential candidate for treating inflammatory conditions.

Action Environment

The efficacy and stability of (E)-3-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be influenced by environmental factors such as pH, temperature, and the presence of other chemicals. For instance, acidic environments may affect the compound’s stability and solubility, while higher temperatures could enhance its degradation . Additionally, interactions with other medications or dietary components could alter its pharmacokinetic profile, impacting its overall efficacy.

: Springer

特性

IUPAC Name |

3-chloro-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c1-10-5-3-8-13-14(10)19(2)16(21-13)18-15(20)11-6-4-7-12(17)9-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEZJZJPYCOJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Cl)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2609723.png)

![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)

![2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2609742.png)

![N-[2-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2609745.png)